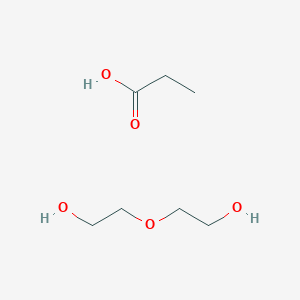
2-(2-Hydroxyethoxy)ethanol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)ethanol;propanoic acid, also known as 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid, is an organic compound with the molecular formula C7H14O5 and a molecular weight of 178.18306 g/mol . It is a white solid that is soluble in water and some organic solvents . This compound is used in various applications, including as a modifier for polyether-type polyurethanes to enhance impact resistance and flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyethoxy)ethanol;propanoic acid can be synthesized through the reaction of 3-[2-(2-hydroxyethoxy)ethoxy]propanol with acrylic acid under appropriate conditions . The reaction product is then purified through crystallization or other separation methods to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification processes such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethanol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyoxometalates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids are the major products formed.
Reduction: Alcohols are the primary products.
Substitution: Ethers and esters are the main products.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethanol;propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethanol;propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity . Additionally, the compound can undergo esterification and etherification reactions, modifying the properties of the target molecules .
Comparison with Similar Compounds
2-(2-Hydroxyethoxy)ethanol;propanoic acid can be compared with other similar compounds such as:
2-Ethylhexanoic acid: This compound is also a carboxylic acid but has different structural features and applications.
3-(2-Hydroxyethoxy)propanoic acid: Similar in structure but with different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and carboxyl functional groups, which provide it with distinct reactivity and solubility properties .
List of Similar Compounds
Properties
CAS No. |
64080-47-3 |
|---|---|
Molecular Formula |
C7H16O5 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;propanoic acid |
InChI |
InChI=1S/C4H10O3.C3H6O2/c5-1-3-7-4-2-6;1-2-3(4)5/h5-6H,1-4H2;2H2,1H3,(H,4,5) |
InChI Key |
OSGGKQPLXCAWLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C(COCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















